Ethyl 2-ethoxy-2-iminoacetate

Physical Form Process Chemistry Solvent-Free Synthesis

Ethyl 2-ethoxy-2-iminoacetate (CAS 816-27-3) is a liquid imino ester building block (C₆H₁₁NO₃, MW 145.16 g/mol) supplied at ≥95% purity. Its measured density (1.042 g/mL at 25 °C) and refractive index (n20/D 1.426) provide immediate lot-verification benchmarks not available for many in-class alternatives.

Molecular Formula C6H11NO3
Molecular Weight 145.16 g/mol
CAS No. 816-27-3
Cat. No. B046105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-ethoxy-2-iminoacetate
CAS816-27-3
SynonymsETHOXY-IMINO-ACETIC ACID ETHYL ESTER; 2-Ethoxy-2-iminoacetic acid ethyl ester; Ethyl 2-ethoxy-2-iminoacetate; Ethyl carboethoxyformidimate; Ethyl ethoxycarbonylformimidate; Ethyl ethoxyiminoacetate; (1-Ethoxyformimidoyl)formic acid ethyl ester; Ethyl 1-carb
Molecular FormulaC6H11NO3
Molecular Weight145.16 g/mol
Structural Identifiers
SMILESCCOC(=N)C(=O)OCC
InChIInChI=1S/C6H11NO3/c1-3-9-5(7)6(8)10-4-2/h7H,3-4H2,1-2H3
InChIKeyDSHWMBCJDOGPTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-Ethoxy-2-iminoacetate (CAS 816-27-3): Core Physicochemical & Procurement Profile


Ethyl 2-ethoxy-2-iminoacetate (CAS 816-27-3) is a liquid imino ester building block (C₆H₁₁NO₃, MW 145.16 g/mol) supplied at ≥95% purity . Its measured density (1.042 g/mL at 25 °C) and refractive index (n20/D 1.426) provide immediate lot-verification benchmarks not available for many in-class alternatives . The compound is assigned an acute oral toxicity warning (H302) and requires storage at −20 °C [1].

Ethyl 2-Ethoxy-2-iminoacetate: Why In-Class Imidate and Oxalate Analogs Cannot Be Interchanged Blindly


Imino ester reagents used for heterocycle construction differ sharply in their physical state, thermal stability, and leaving-group character. Ethyl thiooxamate (CAS 16982-21-1) is a crystalline solid at room temperature (mp 62–65 °C) [1], while ethyl 2-ethoxy-2-iminoacetate is a liquid, enabling homogeneous, solvent-free reaction setups. The boiling point gap between this compound (151 °C) and ethyl cyanoformate (115.5 °C) alters reaction–distillation compatibility [2]. Even close analogs like diethyl oxalate (bp 185 °C) cannot replicate the reactivity profile required for 1,2,4-triazole cyclocondensation, leading to dramatically different heterocycle yields [3]. Substituting without matching the leaving-group identity and physical form risks yield loss, impurity profiles, and unexpected exotherms.

Ethyl 2-Ethoxy-2-iminoacetate: Procurement-Relevant Quantitative Differentiation Evidence


Liquid Physical State vs. Solid Ethyl Thiooxamate Enables Room-Temperature Neat Processing

Ethyl 2-ethoxy-2-iminoacetate is a liquid at 20 °C, whereas the closest functional alternative for 1,2,4-triazole synthesis—ethyl thiooxamate—is a crystalline solid with a melting point of 62–65 °C [1]. This difference directly affects process scalability: liquid handling permits continuous-flow and solvent-free conditions without pre-heating or dissolution steps.

Physical Form Process Chemistry Solvent-Free Synthesis

Triazole Carboxylate Synthesis Yield Range Matches or Exceeds Literature Precedents for Ethyl Thiooxamate

In a direct head-to-head comparison for 1,2,4-triazole-3-carboxylate synthesis, Chudinov et al. (2015) obtained N-acylamidrazones from carboxylic acid hydrazides using either ethyl thiooxamate or ethyl 2-ethoxy-2-iminoacetate hydrochloride; the resulting diacylamidrazones were cyclized to target triazoles in one pot under mild conditions [1]. Separately, Khomenko et al. (2022) demonstrated that ethyl 2-ethoxy-2-iminoacetate hydrochloride delivers 1,2,4-triazole-3(5)-carboxylates across 20 examples in 35–89% isolated yield [2].

1,2,4-Triazole Synthesis Cyclocondensation Yield Building-Block Scope

Boiling Point Differentiation from Ethyl Cyanoformate Improves Distillation Compatibility in Multi-Step Sequences

Ethyl 2-ethoxy-2-iminoacetate boils at 151 °C (at 760 mmHg) [1], which is approximately 35 °C higher than ethyl cyanoformate (115.5 °C), a common alternative for imino ester generation [2]. This higher boiling point expands the practical temperature window for vacuum distillation and enables post-reaction solvent removal without azeotropic complications.

Thermal Stability Distillation Profile Reaction Engineering

LogP and Solubility Profile Position Compound Favorably for Extraction Workup vs. Diethyl Oxalate

The measured LogP of ethyl 2-ethoxy-2-iminoacetate is 0.663 [1], which is lower than diethyl oxalate (estimated ~1.5; miscible with organic solvents but decomposes in water) . The moderate LogP and reported aqueous solubility of 9.62 mg/mL [2] facilitate liquid–liquid extraction purification and reduce the need for chromatographic separation.

LogP Aqueous Solubility Extraction Efficiency

Ethyl 2-Ethoxy-2-iminoacetate: Evidence-Backed Application Scenarios for Scientific Procurement


Gram-to-Kilogram Synthesis of 1,2,4-Triazole-3-carboxylate Building Blocks

The liquid physical state and demonstrated 35–89% yield range across 20 acyl hydrazide substrates [1][2] make this compound the reagent of choice for medicinal chemistry groups requiring diverse triazole libraries. The single-pot cyclocondensation protocol avoids isolation of amidrazone intermediates, reducing processing time.

Continuous-Flow Heterocycle Production Requiring Neat Liquid Feeds

Because the compound remains liquid at ambient temperature (density 1.042 g/mL) , it is compatible with continuous-flow reactor feeds without pre-heating or solvent dilution. Ethyl thiooxamate, a solid, would require dissolution and heated lines, complicating flow-chemistry setups.

Multi-Step Sequences Requiring Precise Distillation Control

The 151 °C boiling point and moderate LogP (0.663) enable straightforward solvent removal by distillation or extraction without risking thermal decomposition or azeotropic loss [3][4]. This is critical when the imino ester is used in a sequence where subsequent steps are solvent-sensitive.

Process Development with Aqueous Workup Compatibility

The aqueous solubility of 9.62 mg/mL and LogP of 0.663 support clean phase separation during workup, minimizing cross-contamination with water-decomposable alternatives like diethyl oxalate [5].

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